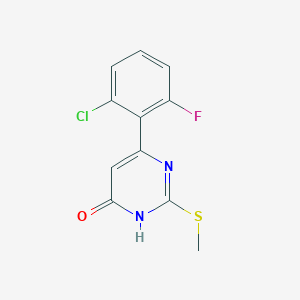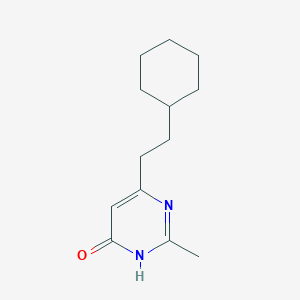
6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-ol
Übersicht
Beschreibung
6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-ol, also known as CHEM-2, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and is being studied for its potential use in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
-
Field: Organic Semiconductors
- Application : Naphtho[2,3-b:6,7-b′]dithiophene-4,5,9,10-tetracarboxylic diimide (NDTI) is a promising electron-deficient building block for n-type organic conductors .
- Methods : The performance of NDTI-based field-effect transistors (FETs) is largely dependent on the substituents that alter the supramolecular organization in the solid state and, in turn, the intermolecular orbital overlap .
- Results : Despite their one-dimensional packing structures in the solid state, their FETs show promising performance with electron mobilities higher than 0.1 cm²·V⁻¹·s⁻¹ under ambient conditions .
-
Field: Plasticizers and Additives
- Application : Phthalic acid esters (PAEs) are a class of lipophilic chemicals widely used as plasticizers and additives to improve various products’ mechanical extensibility and flexibility .
- Methods : Synthesized PAEs, which are considered to cause potential hazards to ecosystem functioning and public health, have been easily detected in the atmosphere, water, soil, and sediments .
- Results : PAEs are also frequently discovered in plant and microorganism sources, suggesting the possibility that they might be biosynthesized in nature .
-
Field: Supramolecular Chemistry
- Application : Naphtho[2,3-b:6,7-b′]dithiophene-4,5,9,10-tetracarboxylic diimide (NDTI) derivatives having N-(2-cyclohexylethyl) groups have been studied .
- Methods : The performance of these NDTI-based field-effect transistors (FETs) is largely dependent on the substituents that alter the supramolecular organization in the solid state and, in turn, the intermolecular orbital overlap .
- Results : Despite their one-dimensional packing structures in the solid state, their FETs show promising performance with electron mobilities higher than 0.1 cm²·V⁻¹·s⁻¹ under ambient conditions .
-
Field: Organic Synthesis
- Application : The compound 2-(2-cyclohexylethyl)benzoic acid is used in organic synthesis .
- Methods : The compound is synthesized and its structure is determined using various techniques such as NMR .
- Results : The compound has a molecular weight of 232.3181 g/mol and its structure includes a total of 38 bonds .
-
Field: Chromophores and Optoelectronic Materials
- Application : Rylene diimides, represented by naphthalene diimide (NDI), have been the focus of studies in the past few decades because of their potential use in chromophores, supramolecules, optoelectronic materials, and n-type organic semiconductors .
- Methods : The optical properties of the rylene diimide-based system can be tuned by the central rylene moiety . Increasing the number of naphthalene moieties can drastically alter the absorption range from ultraviolet to visible and to the infrared region .
- Results : The lateral extension of the π-conjugation system based on NDI, the smallest rylene diimide molecule, has also been examined by fusing different aromatic rings .
-
Field: Plasticizers and Additives
- Application : Phthalic Acid Esters (PAEs) are a class of lipophilic chemicals widely used as plasticizers and additives to improve various products’ mechanical extensibility and flexibility .
- Methods : Synthesized PAEs, which are considered to cause potential hazards to ecosystem functioning and public health, have been easily detected in the atmosphere, water, soil, and sediments .
- Results : PAEs are also frequently discovered in plant and microorganism sources, suggesting the possibility that they might be biosynthesized in nature .
Eigenschaften
IUPAC Name |
4-(2-cyclohexylethyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-10-14-12(9-13(16)15-10)8-7-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMVGYCPVOLGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CCC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



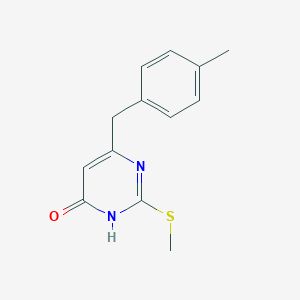
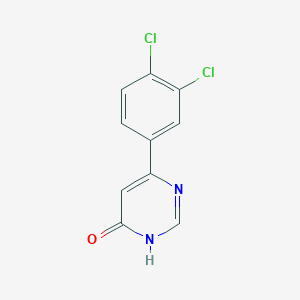
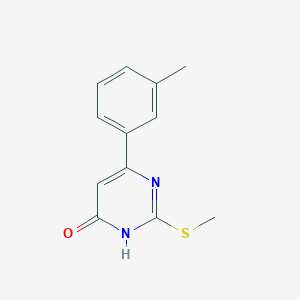
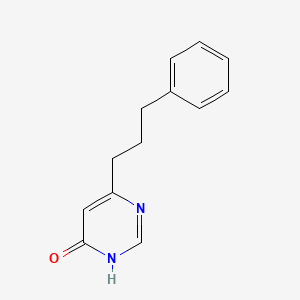
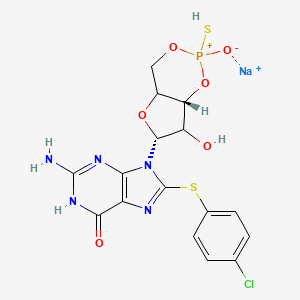

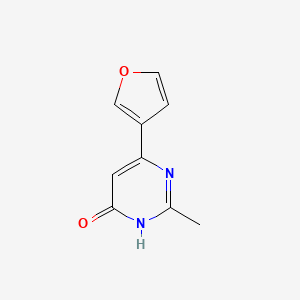
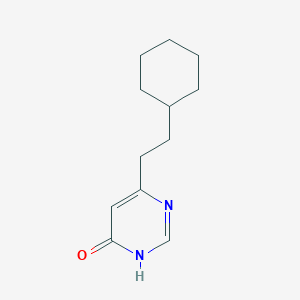
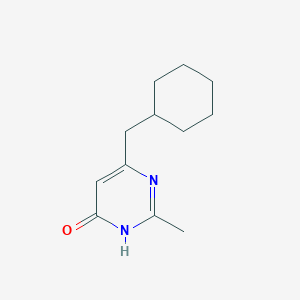
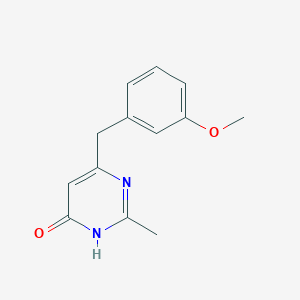
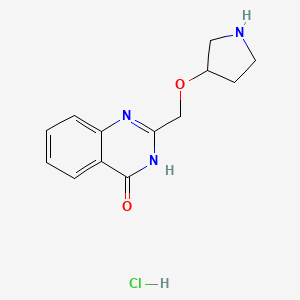
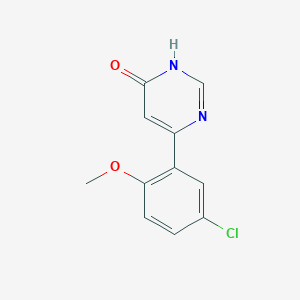
![3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride](/img/structure/B1486775.png)
